

Application Note: Utilizing SHP836 for Cellular Investigation of SHP2-Mediated Signaling

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Compound of Interest

Compound Name: SHP836

Cat. No.: B610829

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Introduction

SHP2, a non-receptor protein tyrosine phosphatase encoded by the PTPN11 gene, is a critical regulator of intracellular signaling cascades.[1][2] It plays a pivotal role in modulating pathways such as the Ras/Raf/ERK, PI3K/Akt, and JAK/STAT, thereby influencing cell proliferation, differentiation, survival, and migration.[1][3] Aberrant SHP2 activity, often resulting from gain-of-function mutations, is implicated in the pathogenesis of various developmental disorders and malignancies.[1][2] Consequently, SHP2 has emerged as a compelling therapeutic target in oncology and other diseases.

SHP836 is an allosteric inhibitor of SHP2, binding to a distinct "tunnel" pocket formed at the interface of the N-SH2, C-SH2, and PTP domains.[4] This binding stabilizes the auto-inhibited conformation of SHP2, preventing its activation and subsequent downstream signaling.[4] With a reported IC₅₀ of 12 μ M for the full-length SHP2 protein, **SHP836** serves as a valuable tool for investigating the cellular functions of SHP2.[5][6]

This application note provides detailed protocols for utilizing **SHP836** in a variety of cellular assays to probe its effects on SHP2 target engagement, cell viability, and downstream signaling pathways.

Data Presentation

Table 1: In Vitro and Cellular Activity of SHP836

Parameter	Value	Cell Line	Reference
Biochemical IC50 (Full-Length SHP2)	12 μ M	-	[5][6]
Cellular pERK IC50	~2.5 μ M	KYSE-520	[7]
Cellular Thermal Shift (Δ Tm)	1.9 $^{\circ}$ C (at 50 μ M)	HEK293T	[8][9]

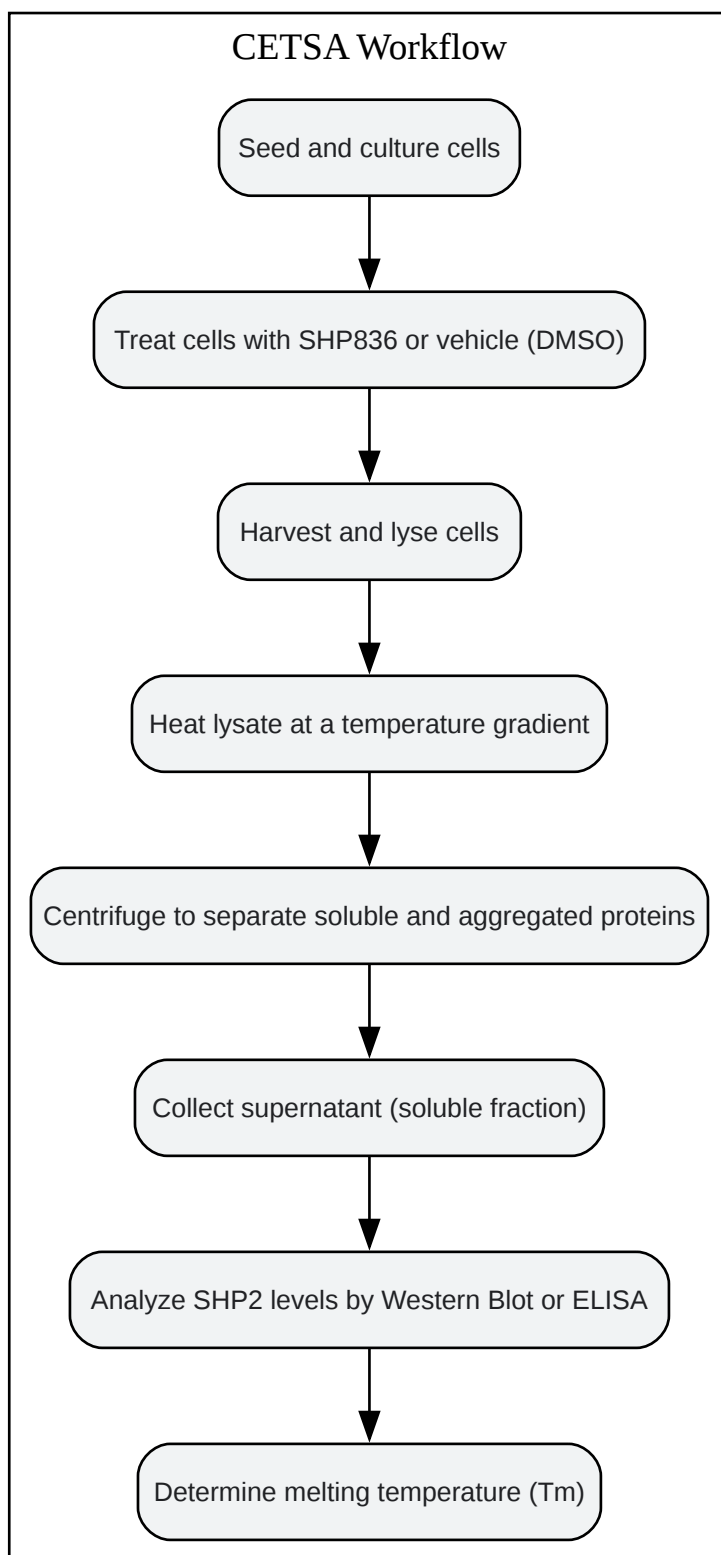
Table 2: Example Cellular Assay Results with SHP836 Treatment

Assay	Cell Line	SHP836 Concentration	Result
Cell Proliferation (CCK-8)	RPMI-8226	10 μ M	45% inhibition after 48h
Colony Formation	NCI-H929	5 μ M	60% reduction in colony number
Apoptosis (Annexin V)	KYSE-520	20 μ M	25% increase in apoptotic cells
pERK Levels (Western Blot)	KYSE-520	10 μ M	70% reduction in pERK/ERK ratio

Experimental Protocols

Cellular Thermal Shift Assay (CETSA) for Target Engagement

This protocol is designed to verify the direct binding of **SHP836** to SHP2 within intact cells by measuring the thermal stabilization of the target protein.



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Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Materials:

- Cell line of interest (e.g., HEK293T, KYSE-520)
- Complete cell culture medium
- **SHP836** (dissolved in DMSO)
- Vehicle control (DMSO)
- Phosphate-buffered saline (PBS)
- Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
- Thermal cycler or heating block
- Centrifuge
- SDS-PAGE and Western blotting reagents
- Anti-SHP2 antibody
- Secondary antibody conjugated to HRP
- Chemiluminescent substrate

Protocol:

- Seed cells in a multi-well plate and allow them to adhere overnight.
- Treat cells with the desired concentrations of **SHP836** or vehicle (DMSO) for 1-4 hours.
- Wash the cells with ice-cold PBS and harvest them.
- Lyse the cells in lysis buffer on ice for 30 minutes.
- Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
- Aliquot the supernatant into PCR tubes.

- Heat the aliquots at a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling at room temperature for 3 minutes.
- Centrifuge the heated lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated proteins.
- Carefully collect the supernatant containing the soluble protein fraction.
- Analyze the amount of soluble SHP2 in each sample by Western blotting.
- Quantify the band intensities and plot the percentage of soluble SHP2 as a function of temperature to determine the melting curve and the melting temperature (T_m). An increase in T_m in the **SHP836**-treated samples compared to the vehicle control indicates target engagement.

Cell Proliferation Assay (CCK-8)

This protocol measures the effect of **SHP836** on cell viability and proliferation.

Materials:

- Cell line of interest
- Complete cell culture medium
- 96-well plates
- **SHP836** (dissolved in DMSO)
- Vehicle control (DMSO)
- Cell Counting Kit-8 (CCK-8) reagent
- Microplate reader

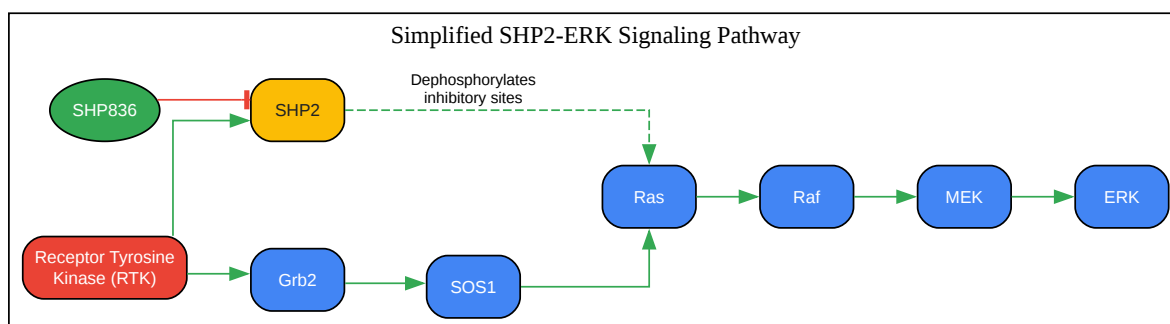
Protocol:

- Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.

- Treat the cells with a serial dilution of **SHP836** or vehicle control.
- Incubate the plate for the desired time period (e.g., 24, 48, 72 hours).
- Add 10 μ L of CCK-8 reagent to each well and incubate for 1-4 hours at 37°C.
- Measure the absorbance at 450 nm using a microplate reader.
- Calculate the percentage of cell viability relative to the vehicle-treated control wells.

Western Blot Analysis of Downstream Signaling

This protocol assesses the inhibitory effect of **SHP836** on the phosphorylation of downstream targets in the SHP2 signaling pathway, such as ERK.



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Caption: Inhibition of the SHP2-ERK signaling pathway by **SHP836**.

Materials:

- Cell line of interest
- Complete cell culture medium
- **SHP836** (dissolved in DMSO)

- Vehicle control (DMSO)
- Growth factors (e.g., EGF, FGF) if required to stimulate the pathway
- Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
- Protein quantification assay (e.g., BCA assay)
- SDS-PAGE and Western blotting reagents
- Primary antibodies: anti-pERK1/2, anti-ERK1/2, anti-SHP2, anti-GAPDH (or other loading control)
- Secondary antibody conjugated to HRP
- Chemiluminescent substrate

Protocol:

- Seed cells and grow them to 70-80% confluency.
- Serum-starve the cells for 12-24 hours if necessary to reduce basal pathway activation.
- Pre-treat the cells with various concentrations of **SHP836** or vehicle for 1-4 hours.
- Stimulate the cells with a growth factor (e.g., 100 ng/mL EGF for 10 minutes) if required.
- Wash the cells with ice-cold PBS and lyse them.
- Determine the protein concentration of the lysates.
- Perform SDS-PAGE and transfer the proteins to a PVDF membrane.
- Block the membrane and incubate with primary antibodies overnight at 4°C.
- Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
- Detect the signal using a chemiluminescent substrate and an imaging system.

- Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.

Troubleshooting

Issue	Possible Cause	Solution
No thermal shift observed in CETSA	SHP836 concentration is too low.	Increase the concentration of SHP836 (up to 50 μ M has been reported).
Insufficient target engagement in the chosen cell line.	Use a cell line known to be sensitive to SHP2 inhibition.	Ensure a single-cell suspension and proper mixing before seeding.
Technical issues with the heating or detection steps.	Verify the accuracy of the thermal cycler and optimize Western blot conditions.	
High variability in cell proliferation assay	Uneven cell seeding.	
Edge effects in the 96-well plate.	Avoid using the outer wells or fill them with PBS.	Use a cell line with known RTK activation (e.g., KYSE-520).
No change in pERK levels	Cell line is not dependent on SHP2 for ERK activation.	
Insufficient stimulation of the pathway.	Optimize the concentration and duration of growth factor stimulation.	
SHP836 concentration is too low.	Perform a dose-response experiment to determine the optimal concentration.	

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